FR 901379
Description
Pneumocandin A0, chemically designated as 1-[(4R,5R)-4,5-dihydroxy-N²-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-, is a cyclic lipohexapeptide belonging to the echinocandin class of antifungal agents. It is biosynthesized by the fungus Glarea lozoyensis and was first isolated in 1987 . Structurally, it features a cyclic hexapeptide core linked to a 10,12-dimethylmyristoyl side chain, with critical hydroxylations at proline and homotyrosine residues .
Despite this, it served as a precursor for understanding the biosynthetic pathways of clinically relevant derivatives like pneumocandin B0, the semisynthetic precursor of caspofungin .
Properties
IUPAC Name |
[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H82N8O21S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-37(66)53-30-22-34(64)47(72)57-49(74)41-42(67)26(2)24-59(41)51(76)39(33(63)23-36(52)65)55-48(73)40(44(69)43(68)28-18-19-32(62)35(20-28)80-81(77,78)79)56-46(71)31-21-29(61)25-58(31)50(75)38(27(3)60)54-45(30)70/h18-20,26-27,29-31,33-34,38-44,47,60-64,67-69,72H,4-17,21-25H2,1-3H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)(H,77,78,79)/t26-,27+,29+,30-,31-,33+,34+,38-,39-,40-,41-,42-,43-,44-,47+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPLTEIQCKDUAT-UYCSHIFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H82N8O21S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1175.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strain Selection and Medium Composition
Pneumocandin A0 is biosynthesized as a secondary metabolite by the fungus Zalerion arboricola (reclassified as Glarea lozoyensis). Key advancements in fermentation titers were achieved through medium optimization, notably replacing glycerol with mannitol as the primary carbon source. A magnesium-limited medium containing 3% mannitol, 1% threonine, 1% yeast extract, and 1.2% proline enhances yields by delaying carbon exhaustion and prolonging the idiophase.
Table 1: Optimized Fermentation Medium for Pneumocandin A0
| Component | Concentration (wt%) | Role |
|---|---|---|
| Mannitol | 3.0 | Carbon source |
| Threonine | 1.0 | Nitrogen source |
| Yeast extract | 1.0 | Growth factors |
| Proline | 1.2 | Precursor regulation |
| KH₂PO₄ | 0.15 | Buffering agent |
| MgSO₄·7H₂O | 0.05 | Limited cofactor |
Fermentation Kinetics and Process Control
Batch cultures exhibit biphasic production kinetics, with initial synthesis during active growth (day 3) and accelerated output post-day 11. Dissolved oxygen (DO) levels above 20% are maintained via cascading aeration (0.9–1.2 VVM) and agitation (up to 600 rpm). pH is dynamically adjusted based on DO:
This protocol achieves titers exceeding 500 µg/mL for Pneumocandin A0 and 800 µg/mL for its analogue Pneumocandin B0 in 21-day fermentations.
Purification Strategies for Pneumocandin A0
Primary Extraction and Solvent Back-Washing
Crude extracts are obtained via n-butanol extraction from fermented broth, followed by concentration to 30–50 g/kg under vacuum (45–50°C). Polar impurities, including residual sugars and salts, are removed through countercurrent washing with water (2–3 volumes per extract volume), improving purity by 10–35%.
Charcoal Treatment and Crystallization
Activated charcoal (0.5:1–5:1 w/w) adsorbs colored, UV-inactive impurities, enhancing chromatographic purity by ~10%. Subsequent crystallization from n-butanol yields amorphous Pneumocandin A0 at 75–85% purity, though co-precipitation with isomers (e.g., B0, C0) necessitates further refinement.
Table 2: Key Purification Steps and Outcomes
| Step | Conditions | Purity Increase |
|---|---|---|
| Water back-wash | 2–3 volumes H₂O, 45°C | 10–35% |
| Charcoal adsorption | 0.5:1–5:1 (charcoal:extract) | ~10% |
| Primary crystallization | n-butanol, 5–10 g/kg | 75–85% |
Chromatographic Resolution of Isomeric Impurities
Normal-Phase Chromatography
Pneumocandin A0 is separated from structural analogues (B0, C0) using normal-phase chromatography on alumina or silica columns. Elution with methanol gradients (10–100%) selectively removes A0 impurities from B0-rich fractions. For instance, a methanol gradient (10–50% over 15 column volumes) isolates A0 with >90% purity.
Crystallization-Driven Purity Enhancement
High-purity fractions (>90%) are concentrated and subjected to antisolvent crystallization using ethyl acetate or heptane. Slow antisolvent addition (1–2 mL/min) prevents impurity co-precipitation, yielding crystalline Pneumocandin A0 at >95% purity.
Analytical Validation and Structural Confirmation
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) resolves Pneumocandin A0 (retention time: 12.3 min) from B0 (14.1 min) and C0 (11.8 min). UV detection at 210 nm quantifies A0 with a linear range of 0.1–1.0 mg/mL (R² > 0.999).
Mass Spectrometric Characterization
LC-ESI-MS confirms the molecular ion [M+H]⁺ at m/z 1,192.6 for Pneumocandin A0, with diagnostic fragments at m/z 975.4 (loss of hexadecanoyl group) and 807.2 (cleavage at hydroxyproline).
Challenges in Industrial-Scale Production
Chemical Reactions Analysis
Biosynthetic Assembly
Pneumocandin A0 is synthesized via a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway .
Key Reactions:
The hexapeptide core includes 3S-hydroxy-4S-methylproline at position 6, synthesized via hydroxylation and methylation by GLOXY4 (leucine dioxygenase) .
Hydroxylation and Methylation:
- Proline hydroxylase (GloF) : Converts proline to trans-4-hydroxyproline (major) and trans-3-hydroxyproline (minor) .
- GLOXY1 (homotyrosine 3-hydroxylase) : Hydroxylates homotyrosine at C-3 .
- GLOXY4 : Catalyzes methylproline formation, essential for pneumocandin A0 biosynthesis .
Deletion of GLOXY4 abolishes pneumocandin A0 production, redirecting synthesis to pneumocandin B0 .
Side-Chain Engineering
Mutasynthesis studies demonstrate that altering the fatty acid side chain modulates bioactivity :
The dimethylmyristoyl side chain in A0 reduces hemolysis compared to linoleoyl or palmitoyl chains .
Sulfation and Stability
The 3-sulfooxy group on the homotyrosine residue enhances solubility and stability :
- Sulfation : Catalyzed by a sulfotransferase using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) .
- Hydrolysis : The sulfated group resists enzymatic cleavage, improving pharmacokinetics .
Semisynthetic Derivatives
Pneumocandin A0 serves as a precursor for antifungal drugs. Key modifications include:
- Reductive amination : Conversion of glutamine carboxamide to amine (e.g., caspofungin synthesis) .
- Ethylenediamine addition : Enhances water solubility and potency .
Comparative Activity
Critical Reaction Pathways
- NRPS-PKS Assembly : Coordinated by 14 enzymatic domains, including condensation (C), adenylation (A), and thiolation (T) modules .
- Post-Assembly Modifications : Hydroxylation, methylation, and sulfation account for >70% of biosynthetic steps .
- Regioselective Hydrolysis : Controlled by cytochrome P450 monooxygenases (e.g., GLP450-1/2) .
Industrial Optimization
- Fermentation : Soybean oil and Pharmamedia increase A0 yield by 10–20x .
- Mutagenesis : ΔGLHYD mutants reduce A0 production by 62% but enable novel derivatives .
Pneumocandin A0’s chemical reactivity is defined by its biosynthetic enzymes and post-translational modifications, which balance antifungal efficacy and biocompatibility. Advances in genetic engineering (e.g., CRISPR/Cas9 ) and mutasynthesis continue to expand its therapeutic potential.
Scientific Research Applications
Pneumocandin A0 exerts its antifungal effects primarily through the inhibition of β-(1,3)-D-glucan synthase , an enzyme essential for synthesizing β-glucan, a key component of fungal cell walls. By disrupting β-glucan synthesis, Pneumocandin A0 compromises the structural integrity of fungal cells, leading to osmotic instability and subsequent cell lysis. This mechanism is similar to other echinocandins, such as caspofungin, which is a semisynthetic derivative of pneumocandin B0 .
Structure-Activity Relationship (SAR)
The biological activity of pneumocandins is significantly influenced by their structural features. Pneumocandin A0 contains unique hydroxylated amino acids that contribute to its efficacy against various fungal pathogens. Research has shown that modifications in structure can lead to substantial changes in antifungal potency. For instance, genetically engineered pneumocandin analogues with altered hydroxylation patterns demonstrated varying levels of activity against Candida species and Aspergillus fumigatus.
Table 1: Comparison of Pneumocandin Compounds
| Compound Name | Antifungal Activity | Key Features |
|---|---|---|
| Pneumocandin A0 | High | Inhibits β-(1,3)-D-glucan synthase |
| Pneumocandin B0 | High | Semisynthetic derivative |
| Caspofungin | Very High | Improved solubility and stability |
| Pneumocandin I | Elevated | New analog with enhanced activity |
In Vitro Studies
Pneumocandin A0 has demonstrated potent in vitro activity against various Candida species. Studies comparing its efficacy with other pneumocandins revealed it to be particularly effective against Candida albicans and Pneumocystis carinii pneumonia .
Genetic Manipulation
Research involving genetic manipulation of the pneumocandin biosynthetic pathway has yielded new analogues with enhanced antifungal properties. For example, pneumocandins F and G exhibited greater potency against Candida compared to parent compounds .
Clinical Implications
The development of caspofungin from pneumocandin B0 illustrates the clinical relevance of these compounds. Caspofungin has been successfully used in treating invasive fungal infections, highlighting the therapeutic potential of pneumocandins .
Case Study 1: Efficacy in Systemic Candidiasis
A study evaluated the effectiveness of pneumocandin A0 in treating systemic candidiasis in animal models. The results indicated a significant reduction in fungal load compared to untreated controls, supporting its potential as a therapeutic agent.
Case Study 2: Clinical Trials Involving Caspofungin
Clinical trials involving caspofungin demonstrated its efficacy against Candida infections in immunocompromised patients. These findings underscore the importance of understanding the biological activity of precursor compounds like pneumocandin A0 for developing effective treatments .
Mechanism of Action
FR901379 exerts its effects by serving as a precursor for micafungin, which inhibits β-1,3-glucan synthase . This enzyme is necessary for the cell-wall synthesis of several fungal pathogens . By blocking the biosynthesis of β-1,3-glucan, micafungin potently inhibits the growth of fungal pathogens . The molecular targets and pathways involved include β-1,3-glucan synthase and the biosynthesis pathway of β-1,3-glucan .
Comparison with Similar Compounds
Table 1: Structural Differences Between Pneumocandin A0 and Key Analogs
- Position 6 Residue : The substitution of 4-methylproline (A0) with hydroxyproline (B0) is pivotal, altering antifungal activity and solubility .
- Side Chains: Variations in acyl groups (e.g., dimethylmyristoyl in A0/B0 vs. palmitoyl in echinocandin B) influence membrane targeting and pharmacokinetics .
Pharmacological and Production Comparisons
Table 2: Pharmacological and Production Data
- Pneumocandin B0: Selected over A0 for caspofungin synthesis due to superior potency (10-fold lower MICs) and reduced structural overlap with patented echinocandins .
- Production Challenges : Wild-type G. lozoyensis produces A0/B0 in a 7:1 ratio. Mutagenesis (e.g., ATCC 74030 strain) and medium optimization (magnesium limitation) reversed this ratio to 1:80, enabling scalable B0 production .
Biological Activity
Pneumocandin A0, a lipopeptide compound derived from the fermentation of the fungus Glarea lozoyensis, belongs to the echinocandin family, which is known for its potent antifungal properties. This article delves into the biological activity of Pneumocandin A0, highlighting its mechanism of action, structure-activity relationships, and relevant research findings.
Pneumocandin A0 exerts its antifungal effects primarily by inhibiting the enzyme β-(1,3)-D-glucan synthase , which is crucial for the synthesis of β-glucan—a key component of the fungal cell wall. By disrupting β-glucan synthesis, Pneumocandin A0 compromises the structural integrity of fungal cells, leading to osmotic instability and cell lysis. This mechanism is similar to that of other echinocandins, including caspofungin, which is a semisynthetic derivative of pneumocandin B0 .
Structure-Activity Relationship (SAR)
The biological activity of pneumocandins is influenced by their structural features. Pneumocandin A0 contains unique hydroxylated amino acids that contribute to its efficacy against various fungal pathogens. Research has shown that modifications in the structure can lead to significant changes in antifungal potency. For instance, genetically engineered pneumocandin analogues with altered hydroxylation patterns demonstrated varying levels of activity against Candida species and Aspergillus fumigatus .
Table 1: Comparison of Pneumocandin Compounds
| Compound Name | Antifungal Activity | Key Features |
|---|---|---|
| Pneumocandin A0 | High | Inhibits β-(1,3)-D-glucan synthase |
| Pneumocandin B0 | High | Semisynthetic derivative |
| Caspofungin | Very High | Improved solubility and stability |
| Pneumocandin I | Elevated | New analog with enhanced activity |
Research Findings
- In Vitro Studies : Pneumocandin A0 has shown potent in vitro activity against various Candida species. In studies comparing its efficacy with other pneumocandins, it was found to be particularly effective against Candida albicans and Pneumocystis carinii pneumonia .
- Genetic Manipulation : Research involving genetic manipulation of the pneumocandin biosynthetic pathway has yielded new analogues with enhanced antifungal properties. For example, pneumocandins F and G exhibited greater potency against Candida compared to the parent compounds .
- Clinical Implications : The development of caspofungin from pneumocandin B0 illustrates the clinical relevance of these compounds. Caspofungin has been successfully used in treating invasive fungal infections, highlighting the therapeutic potential of pneumocandins .
Case Studies
- Case Study 1 : A study evaluated the effectiveness of pneumocandin A0 in treating systemic candidiasis in animal models. The results indicated a significant reduction in fungal load compared to untreated controls, supporting its potential as a therapeutic agent .
- Case Study 2 : Clinical trials involving caspofungin demonstrated its efficacy against Candida infections in immunocompromised patients. These findings underscore the importance of understanding the biological activity of its precursor compounds like pneumocandin A0 for developing effective treatments .
Q & A
Q. What are the key structural features of Pneumocandin A0 critical for its antifungal activity?
Pneumocandin A0’s bioactivity stems from its cyclic hexapeptide core, which includes hydroxylated amino acids (e.g., 4-methyl-3-hydroxyproline) and a fatty acid side chain. The hydroxyl groups at positions 4 and 5 of the dihydroxyornithine residue enhance solubility and target binding, while the fatty acid tail (e.g., hexadecanoyl) facilitates membrane interaction. Structural analogs lacking these hydroxyls or with modified side chains show reduced potency, as demonstrated by NMR and X-ray crystallography studies .
Q. How is Pneumocandin A0 biosynthesized in fungal strains?
Biosynthesis involves a nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) cluster. Key steps include:
- Amino acid activation : L-proline and L-leucine are hydroxylated by nonheme iron oxygenases (e.g., GLOXY4) to form 3-hydroxyproline and 4-methyl-3-hydroxyproline .
- Cyclization : The NRPS assembles the hexapeptide core, followed by cyclization and attachment of the fatty acid chain via an amide bond .
- Regulation : Gene clusters in Glarea lozoyensis coordinate substrate specificity and post-translational modifications .
Advanced Research Questions
Q. How can researchers optimize downstream processing of Pneumocandin A0 to maximize yield?
Methodological approaches include:
- Statistical Design : Full factorial experiments (e.g., agitation time, solvent volume, wash cycles) identify critical parameters. For example, isobutanol extraction with 60-minute agitation increases recovery by 35% .
- Filtration Optimization : Press filters reduce processing time by 40% compared to vacuum filtration .
- Solvent Selection : Isobutanol outperforms methanol in assay purity (85% vs. 72%) due to better phase separation .
Q. What experimental strategies resolve contradictions in biosynthetic pathway data for Pneumocandin A0 and B0?
- Mutagenesis vs. Genetic Engineering : Classical mutagenesis (e.g., Glarea lozoyensis ATCC 74030) shifts the A0/B0 ratio from 7:1 to 1:80 by disrupting 4-methylproline synthesis. In contrast, targeted knockout of GLOXY4 abolishes A0 production entirely, confirming its role in leucine cyclization .
- Isotopic Labeling : ¹³C-tracing in wild-type strains shows distinct proline and leucine origins for 3-hydroxyproline (A0) and 4-methyl-3-hydroxyproline (B0) .
Q. What methodologies address challenges in structural elucidation of Pneumocandin A0?
- X-ray Crystallography : Resolves core stereochemistry but struggles with disordered fatty acid chains. Partial structures are validated via hydrolysis and chiral HPLC .
- NMR Spectroscopy : 2D-COSY and NOESY identify hydroxylation patterns and cyclic conformation. For example, 3J coupling constants confirm trans-hydroxylation at proline residues .
Q. How can genetic engineering enhance Pneumocandin B0 production in strains producing A0 as a major component?
- Gene Knockout : Disrupting GLOXY4 in Glarea lozoyensis eliminates 4-methylproline synthesis, shifting production exclusively to B0 .
- Heterologous Expression : Introducing the pneumocandin cluster into Aspergillus nidulans enables pathway dissection and yield improvement via promoter engineering .
Q. What analytical techniques confirm structural modifications in Pneumocandin A0 derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
